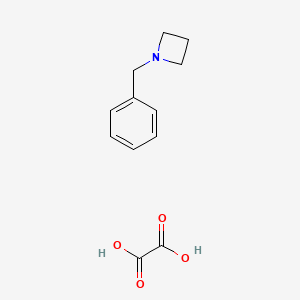
1-Benzylazetidine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylazetidine;oxalic acid is a compound that combines the structural features of 1-benzylazetidine and oxalic acid 1-Benzylazetidine is a four-membered nitrogen-containing heterocycle, while oxalic acid is a simple dicarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine can be synthesized through several methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . The preparation of oxalic acid typically involves the oxidation of carbohydrates or the reaction of carbon monoxide with sodium hydroxide .
Industrial Production Methods: Industrial production of oxalic acid often involves the oxidation of carbohydrates such as glucose or sucrose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The synthesis of 1-benzylazetidine on an industrial scale may involve the cyclization of appropriate precursors under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylazetidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: Reduction reactions can convert oxalic acid to glycolic acid or glyoxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation products: Carbon dioxide, water.
Reduction products: Glycolic acid, glyoxylic acid.
Substitution products: Various substituted azetidines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-benzylazetidine;oxalic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior . Oxalic acid can act as a reducing agent and participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Azetidines: Similar four-membered nitrogen-containing heterocycles.
Oxalic acid derivatives: Compounds containing the oxalic acid moiety.
Conclusion
1-Benzylazetidine;oxalic acid is a compound with intriguing chemical properties and diverse potential applications. Its synthesis, reactivity, and mechanism of action make it a valuable subject of study in various scientific fields. Further research may uncover new uses and insights into this compound’s behavior and interactions.
Propriétés
Numéro CAS |
88194-94-9 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-benzylazetidine;oxalic acid |
InChI |
InChI=1S/C10H13N.C2H2O4/c1-2-5-10(6-3-1)9-11-7-4-8-11;3-1(4)2(5)6/h1-3,5-6H,4,7-9H2;(H,3,4)(H,5,6) |
Clé InChI |
OOUUYCONRYBMJC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


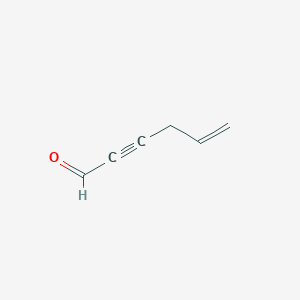
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
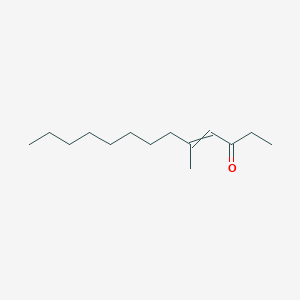
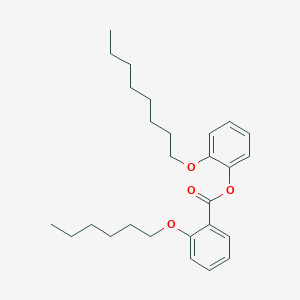
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)

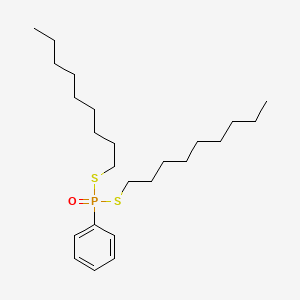
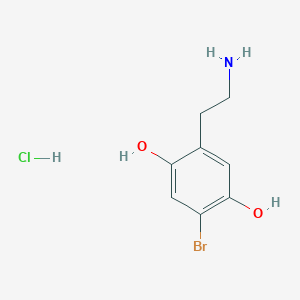
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)
